molecular formula C18H23Cl2N5O2S B2702671 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189704-46-8

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2702671
CAS RN: 1189704-46-8
M. Wt: 444.38
InChI Key: FKDGNBAXVROKNZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N5O2S and its molecular weight is 444.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, including those similar to the specified chemical, are often synthesized to explore their potential pharmacological activities or physical properties. For instance, the synthesis of novel heterocyclic compounds derived from benzothiazole and pyrazole moieties has been explored for their anti-inflammatory, analgesic, and antimicrobial activities. These syntheses involve various chemical reactions that introduce different functional groups, aiming to enhance the biological activity and selectivity of the compounds (Abu-Hashem et al., 2020; Badne et al., 2011).

Potential Applications

  • Pharmacological Activities : Compounds featuring benzothiazole, methoxy, and pyrazole groups have been synthesized and evaluated for their potential as therapeutic agents. For example, novel synthetic pathways have led to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, hinting at potential applications in the development of new medications (Abu-Hashem et al., 2020). Moreover, structural modifications to these molecules have been explored to discover new antimicrobial agents, showcasing the versatility of these chemical frameworks in drug development (Palkar et al., 2017).

  • Cytotoxicity and Anticancer Potential : The cytotoxic effects of certain pyrazole and benzothiazole derivatives have been studied, indicating their potential in anticancer strategies. Research into compounds structurally related to the specified molecule has shown promise in targeting specific cancer cell lines, leading to the development of new anticancer drugs (Hassan et al., 2014; Deady et al., 2003).

  • Antibacterial and Antifungal Properties : The structural motifs found in the specified compound are also present in molecules synthesized for their antibacterial and antifungal activities. This research points towards the potential of such compounds to serve as the basis for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bildirici et al., 2007).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S.ClH/c1-22(2)9-5-10-24(17(25)13-8-11-23(3)21-13)18-20-15-14(26-4)7-6-12(19)16(15)27-18;/h6-8,11H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDGNBAXVROKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

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